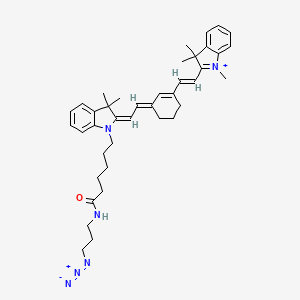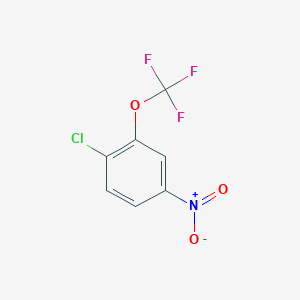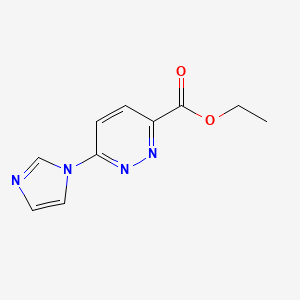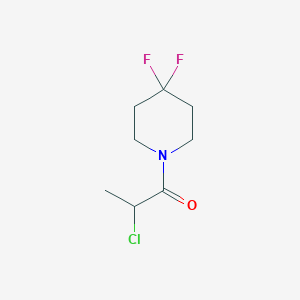
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, commonly referred to as DFMP, is an organic compound with a chemical structure consisting of a difluoromethyl group attached to a piperidine moiety. It is a white crystalline solid with a melting point of 65-67 °C and a boiling point of 174-176 °C. DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in the field of organic synthesis.
Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives, including those with difluoromethyl groups, are pivotal in drug design due to their presence in numerous pharmaceuticals. They are often used as building blocks in the synthesis of drugs, leveraging their pharmacological properties to enhance activity and efficacy .
Biological Activity Enhancement
The incorporation of the piperidine moiety into compounds can significantly enhance their biological activity. This is particularly true for derivatives like “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, which can be used to develop potential drugs with improved pharmacokinetic profiles .
Organic Light-Emitting Diodes (OLEDs)
Piperidine derivatives are utilized in the construction of highly emissive metal complexes, which are essential components in OLEDs. The difluoromethyl group can influence the electronic properties of these compounds, potentially leading to more efficient light-emitting materials .
Dye-Sensitized Solar Cells
The structural features of piperidine derivatives, such as “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, make them suitable ligands for creating strong light-absorbing metal complexes. These complexes are used in dye-sensitized solar cells to enhance light-harvesting capabilities .
Anticoagulant Medications
Piperidine derivatives have been studied for their anticoagulant effects. The specific structure of “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile” may contribute to the development of new anticoagulant medications with fewer side effects and improved patient outcomes .
Cyclization Reactions in Organic Chemistry
The compound can be involved in various cyclization reactions, which are fundamental in organic chemistry for the synthesis of complex molecules. These reactions can lead to the formation of new piperidine derivatives with potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



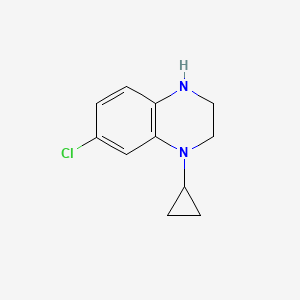


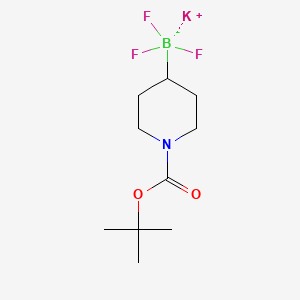
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
